molecular formula C11H8F6O2S B14045495 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045495
M. Wt: 318.24 g/mol
InChI Key: WTGBUEVCIAZJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 2. The propan-1-one moiety is attached to the aromatic ring, contributing to its structural rigidity and electronic properties. This compound belongs to a class of molecules where fluorine-containing substituents enhance metabolic stability, lipophilicity, and bioavailability, making it relevant for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-7(18)6-3-4-9(20-11(15,16)17)8(5-6)19-10(12,13)14/h3-5H,2H2,1H3

InChI Key

WTGBUEVCIAZJQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Approach

A notable method for synthesizing this compound involves a one-pot reaction where both trifluoromethoxy and trifluoromethylthio groups are introduced simultaneously onto the phenyl ring. This method streamlines the synthesis by avoiding isolation of intermediates and reducing reaction steps.

  • Key features:

    • Utilizes a phenyl precursor with appropriate leaving groups.
    • Employs reagents that introduce trifluoromethoxy and trifluoromethylthio substituents in a controlled manner.
    • Reaction conditions are optimized to balance reactivity and selectivity, often involving specific solvents and temperature controls.
  • Advantages:

    • Increased efficiency and reduced synthesis time.
    • Potential for higher overall yields due to minimized purification steps.
  • Limitations:

    • Requires careful control of reaction conditions to prevent side reactions.
    • The complexity of simultaneous functionalization may limit scalability.

This approach is supported by synthetic data indicating the successful preparation of the target compound with high purity and yield.

Stepwise Functional Group Introduction

An alternative method involves sequential introduction of functional groups:

  • Step 1: Introduction of the trifluoromethylthio group
    Starting from a suitable phenyl ketone or aldehyde, trifluoromethylthiolation is performed using reagents such as trifluoromethylthiolating agents under mild conditions to install the trifluoromethylthio substituent at the meta position.

  • Step 2: Introduction of the trifluoromethoxy group
    The trifluoromethoxy group is introduced via nucleophilic substitution or electrophilic trifluoromethoxylation on the para position relative to the trifluoromethylthio group.

  • Step 3: Formation of the propan-1-one moiety
    The propan-1-one side chain is typically constructed via Friedel-Crafts acylation or related ketone-forming reactions using appropriate acylating agents.

This stepwise method allows for greater control over regioselectivity and functional group compatibility but involves more reaction steps and purification stages.

Related Synthetic Routes from Phenyl Propanones

Based on patent literature for structurally related compounds such as 1-(3'-trifluoromethylthiophenyl)-2-propanone, synthetic sequences typically involve:

  • Condensation of substituted benzaldehydes with nitroalkanes (e.g., nitroethane) in the presence of amines to form nitroalkene intermediates.
  • Reduction of nitroalkenes to amines or ketones using iron powder and acid catalysts.
  • Purification through steam distillation, ether extraction, and vacuum evaporation.

Although these methods are reported for related trifluoromethylthio-substituted phenyl propanones, they provide insights into possible synthetic strategies adaptable for the target compound.

Use of Grignard Reagents and Transition Metal Catalysis

For trifluoromethyl-substituted phenyl ketones, a process involving:

  • Formation of a Grignard complex from halo-substituted benzotrifluoride.
  • Reaction with ketenes in the presence of transition metal ligands (e.g., Fe(AcAc)3) and organic acid complexes.
  • Subsequent conversion to oxime derivatives and back to ketones.

This process achieves high purity and yield with fewer reaction steps and is environmentally favorable due to reduced effluent generation. While this method is described for trifluoromethyl acetophenone derivatives, its principles may be extended to trifluoromethoxy and trifluoromethylthio substituted analogs with suitable modifications.

Comparative Data Table of Synthetic Methods

Preparation Method Key Steps Yield (%) Purity (%) Advantages Limitations References
One-Pot Simultaneous Substitution Direct introduction of trifluoromethoxy and trifluoromethylthio groups in one step High (not specified) High (>95%) Efficient, fewer steps Requires precise control
Stepwise Functionalization Sequential trifluoromethylthiolation, trifluoromethoxylation, ketone formation Moderate High Better regioselectivity More steps and purification
Nitroalkene Condensation & Reduction Condensation of benzaldehyde with nitroethane, reduction to ketone 60.5% (related compound) Not specified Established for related compounds Multi-step, moderate yield
Grignard & Transition Metal Catalysis Grignard formation, ketene reaction, oximation, purification 80-85% (for oxime intermediate) >99% High purity, fewer steps, eco-friendly Specific catalysts required

Comprehensive Research Findings and Notes

  • The trifluoromethoxy and trifluoromethylthio substituents significantly influence the electronic and lipophilic properties of the molecule, impacting its reactivity and biological activity.

  • The one-pot synthesis method is emerging as a preferred approach in research due to its operational simplicity and efficiency, although detailed reaction conditions (solvent, temperature, catalysts) are proprietary or under development.

  • Classical methods involving nitroalkene intermediates provide a foundation for synthesis but may suffer from lower yields and require extensive purification.

  • Advanced catalytic processes using Grignard reagents and transition metal complexes offer environmentally friendlier routes, minimizing waste and improving product purity, which is critical for pharmaceutical and agrochemical applications.

  • Industrial scale-up considerations include reaction safety, cost of fluorinated reagents, and handling of toxic intermediates, which influence the choice of synthetic route.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-1-one group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Phenyl Ring Key Structural Features CAS/Reference
Target Compound : 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one -OCF₃ (position 3), -SCF₃ (position 4) Dual electron-withdrawing groups enhance electrophilicity Not explicitly provided
1-(4-(Trifluoromethylthio)phenyl)propan-1-one -SCF₃ (position 4) Single -SCF₃ group; simpler electronic profile 1443326-76-8
1-[4-(Trifluoromethoxy)phenyl]propan-1-one -OCF₃ (position 4) Single -OCF₃ group; lower steric hindrance 94108-55-1
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one -OCH₂CH₃ (position 3), -SCF₃ (position 4) Ethoxy group reduces electron-withdrawing effects 1804283-20-2
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride -OCF₃ (position 4), α,β-unsaturated ketone Conjugated system increases reactivity 306936-02-7

Key Observations :

  • The target compound’s dual -OCF₃ and -SCF₃ substituents create a synergistic electron-withdrawing effect, which may enhance reactivity in nucleophilic aromatic substitution compared to analogs with single substituents .

Physicochemical Properties

Comparative data on boiling points, densities, and molecular weights:

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight Reference
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 225.3 ± 40.0 1.28 ± 0.1 250.23
1-[4-(Trifluoromethoxy)phenyl]propan-1-one Not reported Not reported 220.18
Target Compound (estimated) ~240–260* ~1.35–1.40* 308.25*

*Estimated based on additive effects of -OCF₃ and -SCF₃ groups.

Analysis :

  • The trifluoromethylthio group (-SCF₃) contributes to higher density and molecular weight compared to trifluoromethoxy (-OCF₃) analogs due to sulfur’s larger atomic radius .
  • The target compound’s higher molecular weight (308.25 vs. 250.23 for -SCF₃ analog) suggests increased lipophilicity, which could improve membrane permeability in biological systems.

Implications for Target Compound :

  • The dual -OCF₃/-SCF₃ substitution may enhance target binding in enzyme inhibition (e.g., Autotaxin) due to increased hydrophobic interactions and electronic effects .

Stability and Reactivity

  • Trifluoromethylthio Group (-SCF₃) : Highly electronegative and resistant to metabolic oxidation, improving in vivo stability compared to -SCH₃ or -OCH₃ analogs .
  • Hydrolytic Stability : The -OCF₃ group is less prone to hydrolysis than -OCH₃, making the target compound more stable under physiological conditions .

Biological Activity

The compound 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one, a member of the trifluoromethyl-substituted aryl ketones, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H10F6OS
  • Molecular Weight : 318.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to the presence of trifluoromethyl and trifluoromethoxy groups, which enhance lipophilicity and influence molecular interactions with biological targets. The trifluoromethylthio group can modulate enzyme activities and receptor interactions by altering the electronic properties of the molecule.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways crucial for cellular responses.

Biological Activities

Research has identified several biological activities associated with this compound:

Anticancer Activity

Recent studies indicate that derivatives of trifluoromethyl-substituted compounds exhibit significant anticancer properties. For instance, a study on N-4-substituted 3-trifluoromethyl phenyl isobutyramides demonstrated potent anti-angiogenic and antioxidant activities in vitro and in silico analyses .

Anticonvulsant Properties

In vitro studies have highlighted the anticonvulsant potential of related compounds. For example, certain trifluoromethyl-substituted derivatives showed promising results in seizure models, indicating their potential as therapeutic agents for epilepsy .

Antinociceptive Effects

Preclinical evaluations have suggested that related compounds possess analgesic properties. In animal models, administration before formalin injection significantly reduced pain responses, indicating potential use in pain management .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Trifluoromethyl-substituted compounds demonstrated significant inhibition of cancer cell proliferation in vitro.
Anticonvulsant Activity Compounds showed up to 100% protection in seizure models at specific dosages .
Antinociceptive Activity Significant reduction in nociceptive responses was observed in formalin-induced pain models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.